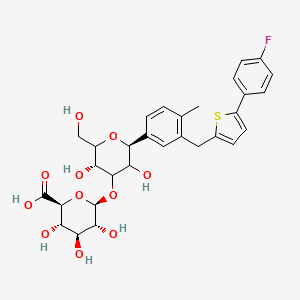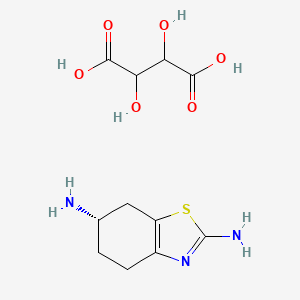
(S)-N-Despropyl Pramipexole Dihydroxysuccinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-N-Despropyl Pramipexole Dihydroxysuccinate is a derivative of pramipexole, a non-ergot dopamine agonist primarily used in the treatment of Parkinson’s disease and Restless Legs Syndrome (RLS) . This compound is of significant interest due to its potential therapeutic applications and unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Despropyl Pramipexole Dihydroxysuccinate involves a chemoenzymatic method. This method includes the use of Candida antarctica lipase type A to catalyze two consecutive irreversible transesterifications, starting from the corresponding racemic mixture . The reaction conditions are carefully optimized to achieve high enantiomeric excess and good yields.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned chemoenzymatic method. The process is designed to ensure high purity and consistency, which are critical for pharmaceutical applications.
化学反応の分析
Types of Reactions
(S)-N-Despropyl Pramipexole Dihydroxysuccinate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce dehydroxylated compounds.
科学的研究の応用
(S)-N-Despropyl Pramipexole Dihydroxysuccinate has a wide range of scientific research applications:
Chemistry: It is used as a chiral synthon in the synthesis of various complex molecules.
Industry: It is used in the development of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of (S)-N-Despropyl Pramipexole Dihydroxysuccinate involves its role as a dopamine agonist. It binds to dopamine receptors, particularly the D2 subfamily, and stimulates dopamine activity in the brain . This action helps alleviate symptoms of Parkinson’s disease and Restless Legs Syndrome by enhancing dopaminergic neurotransmission .
類似化合物との比較
Similar Compounds
Pramipexole: The parent compound, used primarily for treating Parkinson’s disease and RLS.
Dexpramipexole: An enantiomer of pramipexole, investigated for its potential in treating eosinophil-associated disorders.
Uniqueness
(S)-N-Despropyl Pramipexole Dihydroxysuccinate is unique due to its specific chemical structure and its potential therapeutic applications. Unlike pramipexole, it has a modified side chain, which may confer different pharmacokinetic and pharmacodynamic properties.
特性
分子式 |
C11H17N3O6S |
|---|---|
分子量 |
319.34 g/mol |
IUPAC名 |
2,3-dihydroxybutanedioic acid;(6S)-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine |
InChI |
InChI=1S/C7H11N3S.C4H6O6/c8-4-1-2-5-6(3-4)11-7(9)10-5;5-1(3(7)8)2(6)4(9)10/h4H,1-3,8H2,(H2,9,10);1-2,5-6H,(H,7,8)(H,9,10)/t4-;/m0./s1 |
InChIキー |
YVORVPLRVUCARZ-WCCKRBBISA-N |
異性体SMILES |
C1CC2=C(C[C@H]1N)SC(=N2)N.C(C(C(=O)O)O)(C(=O)O)O |
正規SMILES |
C1CC2=C(CC1N)SC(=N2)N.C(C(C(=O)O)O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(cyclopropylamino)-2-[4-(tetrazol-1-yl)anilino]pyrimidine-5-carboxamide](/img/structure/B13850237.png)
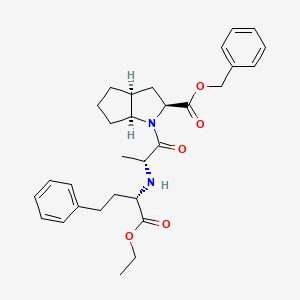



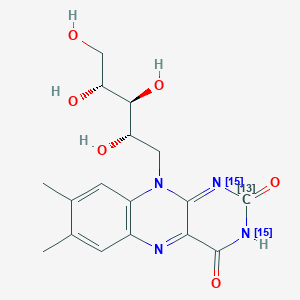

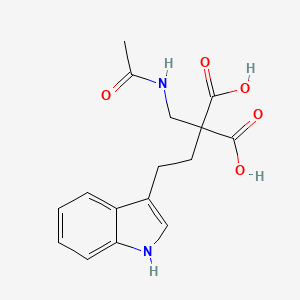

![1-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-3-fluorobenzo[4,5]imidazo[1,2-a]pyridine](/img/structure/B13850285.png)
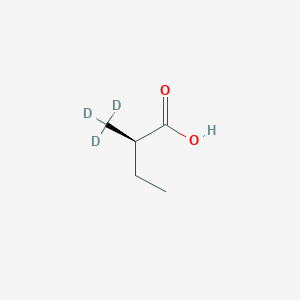
![trisodium;(2R,3S,4S,5R,6R)-6-[(2R,3S,4S,5S)-5-formyl-4-hydroxy-2-(sulfonatooxymethyl)oxolan-3-yl]oxy-3,4-dihydroxy-5-sulfonatooxyoxane-2-carboxylate](/img/structure/B13850295.png)
![tert-butyl N-[2-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)ethyl]carbamate](/img/structure/B13850299.png)
